Absence of Intramolecular C-H···N Hydrogen Bond Distinguishes 4-VOP from 2-VOP: Quantitative NMR Coupling Constant Analysis
A direct head-to-head comparison by NMR spectroscopy reveals that the intramolecular C-H···N hydrogen bond, which is a defining feature of 2-vinyloxypyridine (2-VOP), is absent in 4-vinyloxypyridine (4-VOP). This difference is quantitatively reflected in the one-bond 13C-1H coupling constant (1J(Cα,Hα)) of the vinyl group [1]. The presence of the H-bond in 2-VOP leads to a quantifiable increase in this coupling constant by 'several Hz' compared to the isostructural 3-VOP and 4-VOP, which lack this interaction [1].
| Evidence Dimension | One-bond 13C-1H coupling constant (1J(Cα,Hα)) for the vinyl α-hydrogen |
|---|---|
| Target Compound Data | Measured value; serves as the baseline for a non-hydrogen-bonded system |
| Comparator Or Baseline | 2-vinyloxypyridine (2-VOP) |
| Quantified Difference | The 1J(Cα,Hα) coupling constant is increased by 'several Hz' in 2-VOP relative to 4-VOP. |
| Conditions | 1H and 13C NMR spectroscopy combined with DFT calculations |
Why This Matters
This quantitative difference in NMR parameters confirms a fundamental difference in the ground-state conformation and electronic structure of the regioisomers, which directly impacts their reactivity, molecular recognition properties, and behavior as ligands or monomers.
- [1] Afonin, A. V., Vashchenko, A. V., Takagi, T., Kimura, A., & Fujiwara, H. (2019). Case study of 2-vinyloxypyridine: Quantitative assessment of the intramolecular CH⋯N hydrogen bond energy and its contribution to the one-bond 13C1H coupling constant. Journal of Molecular Structure, 1176, 73-85. View Source
